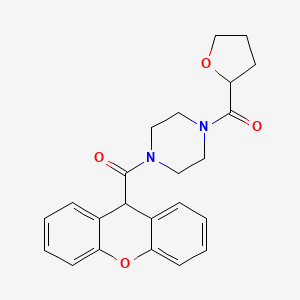
N-(4-ethoxy-2-nitrophenyl)-3-ethyl-5-methyl-4-isoxazolecarboxamide
Vue d'ensemble
Description
N-(4-ethoxy-2-nitrophenyl)-3-ethyl-5-methyl-4-isoxazolecarboxamide, also known as A-438079, is a small molecule antagonist of the P2X7 receptor. This receptor is a member of the purinergic receptor family and is involved in the regulation of various physiological processes, including inflammation, pain, and immune response. A-438079 has been widely used in scientific research to study the role of the P2X7 receptor in various diseases and conditions.
Mécanisme D'action
N-(4-ethoxy-2-nitrophenyl)-3-ethyl-5-methyl-4-isoxazolecarboxamide acts as a competitive antagonist of the P2X7 receptor, which is a ligand-gated ion channel that is activated by extracellular ATP. When ATP binds to the P2X7 receptor, it opens a pore in the cell membrane that allows the influx of calcium and other ions, leading to the activation of downstream signaling pathways. N-(4-ethoxy-2-nitrophenyl)-3-ethyl-5-methyl-4-isoxazolecarboxamide binds to the ATP-binding site of the P2X7 receptor and prevents the binding of ATP, thereby blocking the ion channel and downstream signaling.
Biochemical and physiological effects:
The blockade of the P2X7 receptor by N-(4-ethoxy-2-nitrophenyl)-3-ethyl-5-methyl-4-isoxazolecarboxamide has been shown to have various biochemical and physiological effects. For example, it reduces the production of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α in models of inflammation. It also reduces the activation of microglia and astrocytes in models of neuroinflammation. Additionally, N-(4-ethoxy-2-nitrophenyl)-3-ethyl-5-methyl-4-isoxazolecarboxamide has been shown to reduce the release of glutamate, a neurotransmitter that is involved in pain signaling, in models of neuropathic pain.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(4-ethoxy-2-nitrophenyl)-3-ethyl-5-methyl-4-isoxazolecarboxamide in lab experiments is its selectivity for the P2X7 receptor, which allows for the specific investigation of the role of this receptor in various diseases and conditions. Another advantage is its ability to cross the blood-brain barrier, which makes it useful for studying neurological disorders. However, one limitation of using N-(4-ethoxy-2-nitrophenyl)-3-ethyl-5-methyl-4-isoxazolecarboxamide is its relatively low potency, which requires higher concentrations to achieve its effects compared to other P2X7 receptor antagonists.
Orientations Futures
There are several future directions for the use of N-(4-ethoxy-2-nitrophenyl)-3-ethyl-5-methyl-4-isoxazolecarboxamide in scientific research. One direction is the investigation of its effects in models of other diseases and conditions, such as cancer and diabetes. Another direction is the development of more potent P2X7 receptor antagonists based on the structure of N-(4-ethoxy-2-nitrophenyl)-3-ethyl-5-methyl-4-isoxazolecarboxamide. Additionally, the use of N-(4-ethoxy-2-nitrophenyl)-3-ethyl-5-methyl-4-isoxazolecarboxamide in combination with other drugs or therapies may be explored to enhance its effects and reduce potential side effects.
Applications De Recherche Scientifique
N-(4-ethoxy-2-nitrophenyl)-3-ethyl-5-methyl-4-isoxazolecarboxamide has been used in various scientific research studies to investigate the role of the P2X7 receptor in different diseases and conditions. For example, it has been shown to have anti-inflammatory effects in models of rheumatoid arthritis, multiple sclerosis, and inflammatory bowel disease. It has also been shown to have analgesic effects in models of neuropathic pain and cancer pain. Additionally, N-(4-ethoxy-2-nitrophenyl)-3-ethyl-5-methyl-4-isoxazolecarboxamide has been shown to have neuroprotective effects in models of Alzheimer's disease and traumatic brain injury.
Propriétés
IUPAC Name |
N-(4-ethoxy-2-nitrophenyl)-3-ethyl-5-methyl-1,2-oxazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O5/c1-4-11-14(9(3)23-17-11)15(19)16-12-7-6-10(22-5-2)8-13(12)18(20)21/h6-8H,4-5H2,1-3H3,(H,16,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZREITVZYHVDTEA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NOC(=C1C(=O)NC2=C(C=C(C=C2)OCC)[N+](=O)[O-])C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![5-methyl-N-(2-methyl-4-oxo-5,6,7,8,9,10-hexahydrocycloocta[4,5]thieno[2,3-d]pyrimidin-3(4H)-yl)-2-furamide](/img/structure/B4184570.png)
![2-(4-biphenylyl)-N-[4-(4-morpholinylcarbonyl)phenyl]acetamide](/img/structure/B4184571.png)
![N-{3-[(cyclohexylamino)carbonyl]-4,5,6,7-tetrahydro-1-benzothien-2-yl}isonicotinamide](/img/structure/B4184577.png)
![5-methyl-N-{4-[(methylamino)sulfonyl]phenyl}-4-phenyl-3-thiophenecarboxamide](/img/structure/B4184586.png)
![4-bromo-5-ethyl-N-[3-(1H-pyrazol-1-ylmethyl)phenyl]-2-thiophenecarboxamide](/img/structure/B4184590.png)
![N-[4-nitro-2-(trifluoromethyl)phenyl]-2-oxo-2H-chromene-3-carboxamide](/img/structure/B4184595.png)

![N-[1-(4-pyridinyl)ethyl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4184611.png)

![4-[(3-chloro-6-methoxy-1-benzothien-2-yl)carbonyl]-2,6-dimethylmorpholine](/img/structure/B4184631.png)
![N-[3-(aminocarbonyl)-5-propyl-2-thienyl]nicotinamide](/img/structure/B4184633.png)
![2-(2,3-dihydro-1H-inden-5-yloxy)-N-[4-(4-morpholinylcarbonyl)phenyl]acetamide](/img/structure/B4184639.png)
